2,8-Quinolinediamine
Overview
Description
2,8-Quinolinediamine is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of two amino groups attached to the quinoline ring at positions 2 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Quinolinediamine can be achieved through several methods. One common approach involves the reduction of 2,8-dinitroquinoline using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Another method involves the cyclization of appropriate precursors, such as N-propargyl aniline derivatives, using main group metal Lewis acid catalysts like stannic chloride or indium(III) chloride. This process can be conducted under aerobic conditions and represents a versatile approach to synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reagents and reaction conditions is optimized to ensure high yields and purity of the final product. Additionally, continuous flow processes and catalytic hydrogenation methods are explored to enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,8-Quinolinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinoline-2,8-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2,8-Quinolinediamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging and diagnostics.
Medicine: this compound derivatives exhibit potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,8-Quinolinediamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
2,6-Quinolinediamine: Similar structure with amino groups at positions 2 and 6.
2,7-Quinolinediamine: Amino groups at positions 2 and 7.
Quinoline-2,4-diamine: Amino groups at positions 2 and 4.
Uniqueness
2,8-Quinolinediamine is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and biological activity. This distinct arrangement allows for unique interactions with molecular targets and provides a versatile scaffold for the development of novel compounds with diverse applications .
Properties
IUPAC Name |
quinoline-2,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFWMRDQOJXAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323746 | |
Record name | 2,8-Quinolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7508-76-1 | |
Record name | 7508-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8-Quinolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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